1-Amino-3-cyclopropyl-2,2-dimethylpentan-3-ol
Description
1-Amino-3-cyclopropyl-2,2-dimethylpentan-3-ol is a branched amino alcohol characterized by a cyclopropyl substituent at the 3-position, along with two methyl groups at the 2-position and a primary amine at the 1-position. The cyclopropane ring introduces significant steric strain, which may influence its reactivity, conformational stability, and intermolecular interactions in synthetic or biological contexts .
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-amino-3-cyclopropyl-2,2-dimethylpentan-3-ol |
InChI |
InChI=1S/C10H21NO/c1-4-10(12,8-5-6-8)9(2,3)7-11/h8,12H,4-7,11H2,1-3H3 |
InChI Key |
WXWDRTMTTYUFFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CC1)(C(C)(C)CN)O |
Origin of Product |
United States |
Scientific Research Applications
1-Amino-3-cyclopropyl-2,2-dimethylpentan-3-ol is utilized in various fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups facilitate binding to active sites, influencing biochemical pathways and reactions.
Comparison with Similar Compounds
Structural Differences :
- The cyclopropyl group in the target compound is replaced by a methoxymethyl (-CH2OCH3) group.
Inferred Properties :
- Increased solubility in polar solvents (e.g., water, alcohols) compared to the hydrophobic cyclopropyl analog.
- The methoxy group may alter reactivity in nucleophilic or catalytic reactions.
Commercial Status : Discontinued, similar to the target compound, suggesting shared challenges in production or application .
1-Amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride
Structural Differences :
- Cyclopropyl is replaced by a linear ethyl (-CH2CH2) group.
- The compound exists as a hydrochloride salt (C9H22ClNO), introducing ionic character.
Key Data :
Implications :
- The ethyl group provides greater conformational flexibility compared to the rigid cyclopropane ring.
- The hydrochloride salt enhances stability and handling, making it preferable for storage and pharmaceutical applications .
3-Methyl-1-pentanol
Structural Differences :
Functional Comparison :
- The hydroxyl group in 3-methyl-1-pentanol may share hydrogen-bonding behavior with the target compound’s alcohol moiety.
Comparative Data Table
Research and Commercial Insights
- Synthesis Challenges: The discontinuation of this compound and its methoxymethyl analog may reflect difficulties in cyclopropane integration or purification .
- Salt Forms : The hydrochloride derivative’s availability highlights the importance of salt formation in improving stability and commercial viability .
- Structural Flexibility vs. Rigidity : Ethyl-substituted analogs offer synthetic flexibility, while cyclopropane-containing compounds may provide unique reactivity for specialized applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
